Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate
CAS No.:
Cat. No.: VC20142915
Molecular Formula: C14H14ClNO4
Molecular Weight: 295.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14ClNO4 |
|---|---|
| Molecular Weight | 295.72 g/mol |
| IUPAC Name | ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1-yl)acetate |
| Standard InChI | InChI=1S/C14H14ClNO4/c1-3-20-14(18)8-16-5-4-12(17)9-6-13(19-2)10(15)7-11(9)16/h4-7H,3,8H2,1-2H3 |
| Standard InChI Key | ZQMIWPYSYIZTLD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C=CC(=O)C2=CC(=C(C=C21)Cl)OC |
Introduction
Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate is an organic compound belonging to the quinoline derivatives family. Quinoline-based compounds are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound contains functional groups such as a chloro substituent, a methoxy group, and an ester moiety, which contribute to its chemical reactivity and potential applications in medicinal chemistry.
Structural Features
The molecular structure of Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate is characterized by:
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Core Quinoline Ring: A bicyclic aromatic system with nitrogen at position 1.
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Substituents:
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Chloro Group: Positioned at the 7th carbon, enhancing lipophilicity.
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Methoxy Group: Located at the 6th carbon, influencing electronic properties.
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Ester Functionality: The ethyl acetate group contributes to solubility and potential bioavailability.
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The compound’s systematic IUPAC name reflects its precise molecular configuration.
Synthesis Pathway
The synthesis of Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate typically involves:
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Quinoline Core Formation: Starting with a suitable precursor like aniline derivatives, cyclization reactions are used to form the quinoline scaffold.
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Functionalization:
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Introduction of the chloro group via halogenation.
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Addition of the methoxy group using methylating agents.
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Esterification: The ethyl acetate group is introduced through reactions with ethyl chloroacetate under basic or catalytic conditions.
Recrystallization or chromatographic techniques are employed for purification.
Potential Applications
Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate has potential applications in:
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Medicinal Chemistry:
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Antimicrobial Agents: Quinoline derivatives are known to inhibit bacterial enzymes such as DNA gyrase.
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Anticancer Drugs: The compound’s structure suggests possible activity against cancer cell lines due to its ability to interact with DNA or proteins.
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Synthetic Intermediate:
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It can serve as a precursor for synthesizing more complex quinoline-based pharmaceuticals.
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Material Science:
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Its aromatic structure may find applications in dyes or electronic materials.
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Research Findings
Studies on similar quinoline derivatives have shown:
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Antimicrobial Activity:
Compounds with chloro and methoxy groups exhibit significant inhibition against Gram-positive and Gram-negative bacteria . -
Cytotoxicity:
Quinoline esters have demonstrated cytotoxic effects on cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) . -
Pharmacokinetics:
Ester groups enhance membrane permeability, suggesting good bioavailability for drug candidates .
Limitations and Future Directions
Despite its potential, Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate requires further investigation:
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Toxicity Studies:
Comprehensive in vivo studies are needed to evaluate safety profiles. -
Optimization for Drug Development:
Modifications to improve specificity and reduce side effects should be explored. -
Sustainability in Synthesis:
Green chemistry approaches should be adopted for scalable production.
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